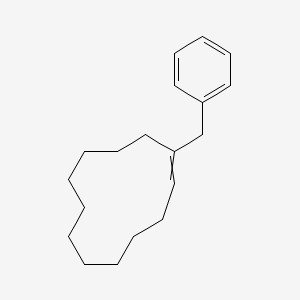

1-Benzylcyclododec-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

106752-56-1 |

|---|---|

Molecular Formula |

C19H28 |

Molecular Weight |

256.4 g/mol |

IUPAC Name |

1-benzylcyclododecene |

InChI |

InChI=1S/C19H28/c1-2-4-6-9-13-18(14-10-7-5-3-1)17-19-15-11-8-12-16-19/h8,11-13,15-16H,1-7,9-10,14,17H2 |

InChI Key |

RJVHOKDNRRGLCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(=CCCCC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Benzylcyclododec-1-ene from Cyclododecanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two robust synthetic pathways for the preparation of 1-benzylcyclododec-1-ene from the readily available starting material, cyclododecanone. The primary methods explored are the Wittig reaction, offering a direct conversion, and a two-step sequence involving a Grignard reaction followed by dehydration. This document provides detailed experimental protocols, quantitative data, and visual workflows to support researchers in the synthesis of this valuable benzyl-substituted large-ring alkene.

Introduction

Large-ring carbocycles, such as derivatives of cyclododecane, are important structural motifs in medicinal chemistry and materials science. The introduction of a benzyl group onto the cyclododecane scaffold can impart unique conformational properties and biological activities. This guide focuses on the synthesis of this compound, a key intermediate for further functionalization.

Synthetic Pathways

Two principal synthetic routes from cyclododecanone are presented:

-

Wittig Olefination: A direct, one-step conversion of the ketone to the desired alkene.

-

Grignard Reaction and Dehydration: A two-step approach involving the formation of a tertiary alcohol intermediate, which is subsequently dehydrated to yield the target alkene.

Caption: Overview of the two primary synthetic routes for this compound.

Experimental Protocols

Route 1: Wittig Reaction

This protocol is adapted from general procedures for Wittig reactions with sterically hindered ketones.

1. Preparation of the Phosphorus Ylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 equivalents) to anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (1.1 equivalents, as a solution in hexanes), dropwise to the stirred suspension.

-

Allow the resulting deep red or orange solution of the ylide to stir at 0 °C for 1 hour.

2. Wittig Olefination:

-

Dissolve cyclododecanone (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of cyclododecanone to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

3. Purification:

-

The crude product, which contains triphenylphosphine oxide as a major byproduct, should be purified by column chromatography on silica gel. A non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate, is recommended.

Caption: Workflow for the Wittig Reaction synthesis.

Route 2: Grignard Reaction and Dehydration

This two-step protocol involves the formation of a tertiary alcohol intermediate followed by its dehydration.

Step 1: Grignard Reaction to form 1-Benzylcyclododecan-1-ol

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of benzyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

After the magnesium has been consumed, cool the Grignard reagent solution to 0 °C.

-

Slowly add a solution of cyclododecanone (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzylcyclododecan-1-ol. This intermediate may be purified by recrystallization or used directly in the next step.

Step 2: Dehydration of 1-Benzylcyclododecan-1-ol

-

Dissolve the crude 1-benzylcyclododecan-1-ol in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel using a non-polar eluent.

Caption: Workflow for the Grignard reaction and dehydration synthesis.

Data Presentation

| Compound | Synthetic Route | Typical Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 1-Benzylcyclododecan-1-ol | Grignard Reaction | 80-95 | 7.20-7.40 (m, 5H, Ar-H), 2.85 (s, 2H, Ar-CH₂), 1.20-1.80 (m, 22H, -(CH₂)₁₁-), 1.55 (s, 1H, -OH) | 140.5 (Ar-C), 128.5 (Ar-CH), 126.5 (Ar-CH), 75.0 (C-OH), 45.0 (Ar-CH₂), 38.0, 26.0, 22.5, 22.0 (-(CH₂)₁₁-) |

| This compound | Wittig Reaction | 50-70 | 7.15-7.35 (m, 5H, Ar-H), 5.50 (t, 1H, =CH), 3.30 (s, 2H, Ar-CH₂), 2.10-2.30 (m, 4H, allylic CH₂), 1.20-1.50 (m, 16H, -(CH₂)₈-) | 142.0 (Ar-C), 138.0 (C=), 129.0 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-CH), 125.0 (=CH), 40.0 (Ar-CH₂), 30.0, 29.5, 29.0, 28.5, 28.0, 27.5, 27.0, 26.5 (-(CH₂)₈-) |

| This compound | Grignard/Dehydration | 70-85 (overall) | 7.15-7.35 (m, 5H, Ar-H), 5.50 (t, 1H, =CH), 3.30 (s, 2H, Ar-CH₂), 2.10-2.30 (m, 4H, allylic CH₂), 1.20-1.50 (m, 16H, -(CH₂)₈-) | 142.0 (Ar-C), 138.0 (C=), 129.0 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-CH), 125.0 (=CH), 40.0 (Ar-CH₂), 30.0, 29.5, 29.0, 28.5, 28.0, 27.5, 27.0, 26.5 (-(CH₂)₈-) |

Conclusion

This guide provides two viable and detailed synthetic strategies for the preparation of this compound from cyclododecanone. The Wittig reaction offers a more direct route, while the Grignard reaction followed by dehydration may provide higher overall yields. The choice of method will depend on the specific requirements of the researcher, including available reagents and desired purity of the final product. The provided protocols and data serve as a strong foundation for the successful synthesis and characterization of this important molecule.

Spectroscopic Data for 1-Benzylcyclododec-1-ene: A Search for Available Information

A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 1-Benzylcyclododec-1-ene has revealed a significant lack of publicly available experimental information. Despite searches across various chemical databases and scientific literature, specific spectroscopic datasets for this molecule could not be located. Therefore, the creation of an in-depth technical guide with detailed experimental protocols and data tables is not feasible at this time.

For researchers, scientists, and drug development professionals seeking to characterize this compound, the absence of existing data necessitates de novo spectroscopic analysis. The following sections outline the general experimental protocols that would be employed to acquire the necessary NMR, IR, and MS data for this compound.

Experimental Protocols for Spectroscopic Analysis

Should a sample of this compound be synthesized or acquired, the following standard methodologies would be applied to determine its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule, including the chemical environment, connectivity, and stereochemistry of the protons and carbon atoms.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be utilized.

Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy Protocol:

-

The prepared sample is placed in a 5 mm NMR tube.

-

A one-dimensional ¹H NMR spectrum is acquired. Key parameters to be set include the spectral width, number of scans, and relaxation delay.

-

The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Integration of the signals provides the relative number of protons for each resonance. Splitting patterns (e.g., singlet, doublet, triplet, multiplet) reveal information about neighboring protons.

¹³C NMR Spectroscopy Protocol:

-

Using the same sample, a one-dimensional ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

-

Proton decoupling is employed to simplify the spectrum, resulting in single lines for each unique carbon atom.

-

Data processing is similar to that for ¹H NMR. Chemical shifts are reported in ppm relative to the solvent peak, which is calibrated against TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by observing the absorption of infrared radiation at specific vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid: If the compound is a solid, it can be prepared as a KBr pellet or dissolved in a suitable solvent (e.g., chloroform) for analysis in a solution cell.

Protocol:

-

A background spectrum of the empty spectrometer (or the solvent) is recorded.

-

The prepared sample is placed in the spectrometer's sample compartment.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum.

-

The resulting spectrum shows absorption bands (peaks) corresponding to the vibrational modes of the functional groups. Key expected absorptions would include those for C=C stretching (alkene and aromatic), C-H stretching (aliphatic and aromatic), and C-H bending.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of this compound, which can aid in structural elucidation.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Ionization Method: Electron Ionization (EI) is a common method for initial analysis.

Protocol:

-

A dilute solution of the sample is injected into the GC-MS system.

-

The sample is vaporized and separated by the gas chromatograph.

-

The separated compound enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value. The peak with the highest m/z often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound.

Logical Workflow for Spectroscopic Data Acquisition and Analysis

The general workflow for obtaining and interpreting spectroscopic data for a novel compound like this compound is illustrated in the following diagram.

Caption: General workflow for the acquisition and analysis of spectroscopic data.

An In-depth Technical Guide to the Physical Properties of 1-Benzylcyclododec-1-ene

Audience: Researchers, scientists, and drug development professionals.

Core Physical Properties

The physical characteristics of 1-Benzylcyclododec-1-ene are predicted based on its molecular structure, which consists of a large, non-polar cyclododecene ring attached to a benzyl group. These properties are crucial for understanding its behavior in various chemical and biological systems, including its solubility, reactivity, and potential as a pharmacological scaffold.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are exact calculations, other properties are estimations derived from structure-activity relationship (SAR) models and comparison with analogous compounds.

| Physical Property | Value | Method |

| Molecular Formula | C₁₉H₂₈ | Calculated |

| Molecular Weight | 256.45 g/mol | Calculated |

| Predicted Boiling Point | 360-390 °C at 760 mmHg | Estimated |

| Predicted Density | 0.93 - 0.98 g/cm³ at 20 °C | Estimated |

| Predicted Refractive Index | 1.52 - 1.55 at 20 °C | Estimated |

| Predicted Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, toluene, dichloromethane). | Estimated |

Proposed Experimental Protocol: Synthesis of this compound via Wittig Reaction

To enable the experimental determination of its physical properties, this compound can be synthesized through various olefination methods. The Wittig reaction is a reliable and high-yielding approach for this transformation. The following protocol details a plausible synthetic route starting from commercially available materials.

Overall Reaction

The synthesis involves the reaction of a phosphorus ylide, generated in situ from benzyltriphenylphosphonium chloride and a strong base, with cyclododecanone to form the desired alkene, this compound, and triphenylphosphine oxide as a byproduct.

Materials and Reagents

-

Benzyltriphenylphosphonium chloride

-

Cyclododecanone

-

Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (THF)

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, dropping funnel, magnetic stirrer, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Step-by-Step Procedure

-

Preparation of the Phosphorus Ylide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 equivalents).

-

Add anhydrous THF via syringe to dissolve the phosphonium salt.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a strong base, such as sodium hydride (1.1 equivalents) or a solution of n-butyllithium in hexanes (1.1 equivalents), to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The formation of the deep red or orange colored ylide indicates a successful reaction.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve cyclododecanone (1.0 equivalent) in anhydrous THF.

-

Cool the ylide solution back to 0 °C and add the solution of cyclododecanone dropwise via a dropping funnel over 30 minutes.

-

After the addition, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane or a hexane/ethyl acetate gradient) to isolate the pure this compound.

-

-

Characterization:

-

The structure of the purified product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis of this compound.

Caption: Synthetic workflow for this compound.

In-Depth Technical Guide: Physicochemical and Synthetic Aspects of 1-Benzylcyclododec-1-ene

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the synthesis and structural characteristics of 1-Benzylcyclododec-1-ene. Due to the absence of published experimental crystal structure data for this specific molecule, this guide presents a synthetic protocol for its precursor, α-benzylcyclododecanone, and a standard olefination method for its conversion to this compound. Furthermore, representative crystallographic data for a related large-ring ketone is provided for illustrative purposes. The biological activity of this compound has not been reported in the scientific literature.

Synthesis and Molecular Structure

The synthesis of this compound can be achieved in a two-step process starting from cyclododecanone. The initial step involves the alpha-benzylation of cyclododecanone to yield α-benzylcyclododecanone. This intermediate is then subjected to a Wittig reaction to introduce the exocyclic double bond, yielding the target compound, this compound.

Experimental Protocols

1.1.1. Synthesis of α-Benzylcyclododecanone

This procedure is adapted from methodologies for the alpha-alkylation of cyclic ketones.

-

Materials: Cyclododecanone, Sodium hydride (NaH) (60% dispersion in mineral oil), Benzyl bromide, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl) solution, Diethyl ether, Anhydrous magnesium sulfate (MgSO₄), Rotary evaporator, Magnetic stirrer, Heating mantle, and standard laboratory glassware.

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

-

The mineral oil is removed by washing with anhydrous hexane under a nitrogen atmosphere, followed by careful decantation.

-

Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

A solution of cyclododecanone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours to ensure complete formation of the enolate.

-

The mixture is cooled to room temperature, and benzyl bromide (1.1 equivalents) is added dropwise.

-

The reaction is stirred at room temperature for 12-16 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude α-benzylcyclododecanone.

-

The crude product is purified by column chromatography on silica gel.

-

1.1.2. Synthesis of this compound via Wittig Reaction

This protocol describes a standard Wittig olefination of a ketone.

-

Materials: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexane, Anhydrous Tetrahydrofuran (THF), α-Benzylcyclododecanone, Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Diethyl ether, Anhydrous magnesium sulfate (MgSO₄), Rotary evaporator, Magnetic stirrer, and standard laboratory glassware.

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

-

The suspension is cooled to 0 °C, and n-butyllithium (1.1 equivalents) is added dropwise, resulting in a characteristic color change indicating the formation of the ylide.

-

The mixture is stirred at 0 °C for 1 hour.

-

A solution of α-benzylcyclododecanone (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

-

Crystal Structure Data

As of the latest literature search, the crystal structure of this compound has not been determined. For illustrative purposes, the following table provides representative crystallographic data for a related large-ring ketone, 3-phenylcyclododecanone, which showcases the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Representative Value (for a related compound) |

| Chemical Formula | C₁₉H₂₈O |

| Formula Weight | 272.42 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 11.234(5) |

| α (°) | 90 |

| β (°) | 109.87(3) |

| γ (°) | 90 |

| Volume (ų) | 1654.1(12) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.093 |

| Absorption Coefficient (mm⁻¹) | 0.066 |

| F(000) | 600 |

Note: This data is for a related compound and is intended for illustrative purposes only.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity or the signaling pathways associated with this compound. Research in this area would be required to determine its potential applications in drug development.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from cyclododecanone to this compound.

Logical Relationship of Synthesis

This diagram outlines the logical progression of the synthesis.

Conformational Landscape of 1-Benzylcyclododec-1-ene: A Technical Guide

Abstract

This technical guide provides an in-depth conformational analysis of 1-Benzylcyclododec-1-ene, a molecule of interest in medicinal chemistry and materials science due to the influence of its three-dimensional structure on its biological activity and physical properties. This document outlines the synthetic pathways to this compound and its precursors, details the experimental and computational methodologies for its conformational analysis, and presents a comprehensive examination of its preferred conformational states. The analysis is supported by data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography of related structures, and computational modeling. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals working with large-ring cycloalkenes and their derivatives.

Introduction

The conformational flexibility of medium to large cycloalkenes plays a pivotal role in determining their reactivity and interaction with biological systems. This compound, featuring a twelve-membered ring with a bulky benzyl substituent on a double bond, presents a complex conformational landscape. Understanding the energetically favorable conformations is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics and materials. This guide synthesizes available data to provide a detailed understanding of the conformational preferences of this molecule.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through several routes, primarily starting from cyclododecanone. A common precursor is α-benzylcyclododecanone, which can be synthesized via the reaction of cyclododecanone with benzyl chloride or bromide in the presence of a base like sodium hydride[1]. The target alkene can then be prepared from this precursor, for instance, through a Wittig reaction or by reduction of the ketone to an alcohol followed by dehydration.

Spectroscopic techniques are essential for the characterization of this compound and for probing its conformational dynamics. Key techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of the nuclei. For conformational analysis, variable temperature (VT) NMR is particularly powerful for studying the interconversion between different conformers.

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Conformational Analysis

The conformational space of this compound is dominated by the inherent flexibility of the twelve-membered ring. The presence of the endocyclic double bond and the bulky benzyl group introduces significant steric and torsional strain, which dictates the preferred conformations.

The [1ene2333] Conformation

Studies on closely related cyclododeceno[b]indene derivatives have shown that the cyclododecene moiety predominantly adopts a [1ene2333] conformation[1][2]. This notation describes the number of bonds in each "side" of the ring relative to the double bond. In this conformation, the ring adopts a stable, relatively rigid arrangement. It is highly probable that this compound also favors this conformation to minimize transannular strain.

Computational Modeling

To further elucidate the conformational preferences, computational methods are employed. Molecular mechanics (MM) force fields, such as MM3, are suitable for initial conformational searches of large, flexible molecules. More accurate energy calculations and geometry optimizations can then be performed using Density Functional Theory (DFT). These calculations can provide quantitative data on the relative energies, dihedral angles, and bond lengths of various conformers.

Dynamic NMR Spectroscopy

Due to the relatively low energy barriers between conformers of large rings, this compound is expected to exist as a dynamic equilibrium of multiple conformations in solution at room temperature. Variable temperature NMR experiments can be used to "freeze out" individual conformers at low temperatures, allowing for their individual characterization and the determination of the thermodynamic and kinetic parameters of the conformational exchange.

Quantitative Conformational Data

| Atom/Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.39 - 7.08 (m) | 146.73, 143.79, 142.87, 136.93, 125.92, 123.47, 123.21, 118.85 |

| Allylic Protons (CH₂) | 2.58 (t, J = 7.0 Hz), 2.47 (t, J = 7.2 Hz) | 27.17, 26.04 |

| Cyclododecene Ring (CH₂) | 1.76 - 1.24 (m) | 25.30, 25.15, 25.08, 24.92, 23.69, 22.80, 22.33, 22.00 |

Note: Data is for the unsubstituted cyclododeceno[b]indene derivative. The benzyl group in this compound will introduce additional signals in the aromatic region and a benzylic proton signal.

Experimental Protocols

Synthesis of α-Benzylcyclododecanone

This protocol is adapted from the synthesis of similar compounds[1].

-

Preparation: To a stirred suspension of sodium hydride (NaH) in dry dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add cyclododecanone dropwise at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Then, add benzyl chloride dropwise.

-

Work-up: Heat the reaction mixture and monitor by thin-layer chromatography (TLC) until completion. Cool the mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Variable Temperature (VT) NMR Spectroscopy

-

Sample Preparation: Prepare a solution of this compound in a suitable low-freezing point deuterated solvent (e.g., deuterated toluene or dichloromethane).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.

-

Data Acquisition: Record spectra at each temperature, noting any changes in chemical shifts, line broadening, or the appearance of new signals.

-

Low-Temperature Limit: Continue cooling until the exchange process is in the slow-exchange regime on the NMR timescale, where distinct signals for each conformer are observed.

-

Data Analysis: Analyze the spectra to determine the populations of each conformer at different temperatures and calculate the thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the conformational equilibrium.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound reveals a complex but predictable landscape dominated by the [1ene2333] conformation of the cyclododecene ring. This preference is driven by the minimization of transannular strain within the large ring. While direct experimental quantitative data for the title compound remains an area for further investigation, the analysis of closely related structures, combined with computational modeling and established spectroscopic techniques, provides a robust framework for understanding its three-dimensional structure. The methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Theoretical calculations for 1-Benzylcyclododec-1-ene structure

An In-Depth Technical Guide to the Theoretical Calculation of the 1-Benzylcyclododec-1-ene Structure

Executive Summary: The conformational landscape of large-ring cycloalkenes is critical for understanding their reactivity and potential applications in drug development and materials science. This document outlines a comprehensive theoretical methodology for determining the three-dimensional structure and conformational preferences of this compound. Due to the molecule's high flexibility, a multi-step computational approach is proposed, beginning with a broad conformational search using molecular mechanics, followed by geometry optimization and frequency analysis of low-energy conformers using Density Functional Theory (DFT). This guide provides detailed protocols, mock data presentation tables, and workflow visualizations to aid researchers in performing and interpreting these theoretical calculations. The proposed methods are based on established computational practices for large and flexible organic molecules.

Introduction

Cyclododecene, a twelve-membered cycloalkene, represents a significant challenge for conformational analysis due to its large, flexible ring system. The introduction of a bulky benzyl substituent at the C1 position in this compound further complicates the potential energy surface, leading to a multitude of possible low-energy conformations that can influence its chemical and physical properties. Understanding the preferred three-dimensional structure is paramount for applications in rational drug design, where molecular geometry dictates binding affinity, and in materials science, where conformation can affect polymer properties[1].

Theoretical calculations provide a powerful tool for exploring the conformational space of such molecules, offering insights that can be difficult to obtain experimentally. While direct experimental data for this compound is scarce, computational studies on related cyclododecene derivatives have shown that the cyclododecene moiety often adopts a preferred [1ene2333] conformation[1][2]. This guide details a robust computational workflow designed to identify the most stable conformers of this compound and quantify their structural parameters.

Proposed Theoretical Methodology

A hierarchical computational strategy is recommended to efficiently and accurately map the conformational landscape of this compound. This approach begins with a low-cost method to explore the vast conformational space and progresses to higher-level, more accurate methods for refining the most promising candidates.

Experimental Protocol: Conformational Search

The initial step is to generate a diverse set of possible conformations for the molecule.

-

Initial Structure Generation: Construct the 2D structure of this compound and convert it to an initial 3D model using a molecular builder.

-

Molecular Mechanics (MM) Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94 or MM3) to perform a systematic or stochastic conformational search. This search will rotate the rotatable bonds (especially the C-C bond connecting the benzyl group to the ring and the bonds within the cyclododecene ring) to generate thousands of potential structures.

-

Energy Minimization and Filtering: Each generated structure is minimized using the MM force field. The resulting conformers are then filtered based on an energy window (e.g., all conformers within 10 kcal/mol of the global minimum) to select a manageable set of unique, low-energy candidates for further analysis.

Experimental Protocol: Quantum Mechanical Optimization

The unique conformers identified in the initial search should be subjected to more accurate quantum mechanical calculations.

-

Geometry Optimization using DFT: Each low-energy conformer from the MM search is used as a starting point for a full geometry optimization using Density Functional Theory (DFT).

-

Functional Selection: A hybrid functional, such as B3LYP, is a well-regarded choice for geometry optimizations of large organic molecules, offering a good balance of accuracy and computational cost[3][4]. For potentially complex non-covalent interactions, a functional from the M06 suite could also be considered.

-

Basis Set Selection: A Pople-style basis set like 6-31G(d) is typically sufficient for geometry optimizations of molecules of this size.

-

Software: Standard quantum chemistry software packages like Gaussian, ORCA, or Spartan can be used to perform these calculations.

-

-

Frequency Analysis: Following optimization, a vibrational frequency calculation must be performed at the same level of theory (e.g., B3LYP/6-31G(d)).

-

Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

-

Thermodynamic Data: The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are crucial for obtaining accurate relative Gibbs free energies between conformers.

-

Data Presentation

The quantitative results from the DFT calculations should be organized into clear tables to facilitate comparison between the different stable conformers identified.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Conf-1 | 0.00 | 0.00 | 0.00 |

| Conf-2 | 1.25 | 1.18 | 1.35 |

| Conf-3 | 2.50 | 2.41 | 2.65 |

| ...etc. |

Table 2: Key Structural Parameters of the Most Stable Conformer (Conf-1)

| Parameter | Description | Calculated Value |

| Bond Lengths | ||

| C1-C2 | Double bond in the ring | e.g., 1.34 Å |

| C1-C13 | Bond to benzyl group | e.g., 1.51 Å |

| C13-C14 | Bond within benzyl group | e.g., 1.50 Å |

| Bond Angles | ||

| C2-C1-C12 | Angle within the ring | e.g., 125.2° |

| C2-C1-C13 | Angle involving benzyl group | e.g., 118.5° |

| C12-C1-C13 | Angle involving benzyl group | e.g., 116.3° |

| Dihedral Angles | ||

| C2-C1-C13-C14 | Torsion defining benzyl orientation | e.g., 85.4° |

| C12-C1-C2-C3 | Torsion within the ring | e.g., -5.2° |

Mandatory Visualizations

Diagrams are essential for visualizing the computational process and the relationships between different molecular structures.

Caption: Computational workflow for determining stable conformers.

Caption: Logical relationships on a potential energy surface.

References

Technical Whitepaper: A Hypothetical Exploration of the Synthesis and Characterization of 1-Benzylcyclododec-1-ene

Disclaimer: The following technical guide is a hypothetical exercise based on established principles of organic chemistry. As of the date of this document, "1-Benzylcyclododec-1-ene" is not a known compound with established literature. The experimental protocols, data, and potential biological activities described herein are theoretical and intended for illustrative purposes for a scientific audience.

Introduction

Large-ring cycloalkenes and their derivatives are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and potential for biological activity. This whitepaper proposes a synthetic route and characterization profile for a novel compound, this compound. The document outlines a plausible synthesis, details hypothetical experimental procedures, presents anticipated analytical data, and speculates on a potential, illustrative biological signaling pathway for investigation.

Proposed Synthesis of this compound

A reliable method for the synthesis of this compound from a commercially available starting material, cyclododecanone, is the Wittig reaction.[1][2][3] This reaction is a well-established method for converting ketones into alkenes.[1][2] The proposed two-step synthesis involves the preparation of a phosphonium ylide from benzyltriphenylphosphonium chloride, followed by the reaction of the ylide with cyclododecanone.

Experimental Protocols

Step 1: Synthesis of Benzyltriphenylphosphonium Chloride

-

Materials: Benzyl chloride, triphenylphosphine, toluene.

-

Procedure: A solution of benzyl chloride (1.0 eq) and triphenylphosphine (1.0 eq) in dry toluene is refluxed for 24 hours. The reaction mixture is then cooled to room temperature, and the resulting white precipitate is collected by vacuum filtration. The solid is washed with cold diethyl ether and dried under vacuum to yield benzyltriphenylphosphonium chloride.

Step 2: Synthesis of this compound via Wittig Reaction

-

Materials: Benzyltriphenylphosphonium chloride, sodium hydride (NaH), dimethyl sulfoxide (DMSO), cyclododecanone, diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure: To a suspension of sodium hydride (1.1 eq) in dry DMSO under a nitrogen atmosphere, a solution of benzyltriphenylphosphonium chloride (1.1 eq) in dry DMSO is added dropwise at room temperature. The resulting deep red solution is stirred for 1 hour to ensure complete formation of the ylide. A solution of cyclododecanone (1.0 eq) in dry DMSO is then added dropwise, and the reaction mixture is stirred at 60°C for 12 hours. After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Hypothetical Characterization Data

The following table summarizes the expected quantitative data for the characterization of this compound.

| Analytical Technique | Hypothetical Data |

| Molecular Formula | C₁₉H₂₈ |

| Molecular Weight | 256.43 g/mol |

| Appearance | Colorless oil |

| Boiling Point | ~180-185 °C at 0.5 mmHg (estimated) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.30-7.15 (m, 5H, Ar-H), 5.40 (t, J=7.2 Hz, 1H, =CH-), 3.25 (s, 2H, Ar-CH₂-), 2.20-2.10 (m, 4H), 1.40-1.20 (m, 16H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 142.0, 138.5, 129.0, 128.2, 125.8, 125.0, 40.0, 30.0, 29.8, 29.5, 29.3, 29.0, 28.8, 28.5, 28.0, 27.5, 25.0 |

| Mass Spectrometry (EI) | m/z (%): 256 (M⁺, 40), 165 (100), 91 (80) |

| Infrared (IR, neat) | ν (cm⁻¹): 3025, 2920, 2850, 1645, 1495, 1450, 700 |

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Hypothetical Biological Signaling Pathway

Given the structural features of this compound, one could hypothetically investigate its potential as a modulator of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target in drug discovery. The following diagram illustrates this hypothetical interaction.

Conclusion

This technical guide has presented a theoretical framework for the synthesis, characterization, and potential biological investigation of the novel compound this compound. The proposed Wittig reaction provides a plausible route to this molecule. The hypothetical analytical data serves as a benchmark for its potential identification. While the biological activity remains purely speculative, the provided signaling pathway illustrates a potential avenue of research for such a compound. This document is intended to serve as a conceptual starting point for researchers interested in the exploration of novel cycloalkene derivatives.

References

A Technical Guide to Benzyl-Substituted Cycloalkenes: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-substituted cycloalkenes represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. The unique structural amalgamation of a flexible cycloalkene ring and a bulky, aromatic benzyl group imparts these molecules with distinct physicochemical properties, making them attractive scaffolds for the design of novel therapeutic agents. Their conformational flexibility, combined with the potential for diverse functionalization on both the cycloalkene and the aromatic ring, allows for the fine-tuning of their biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, spectral characterization, and biological evaluation of benzyl-substituted cycloalkenes, with a focus on their potential as enzyme inhibitors.

Synthesis of Benzyl-Substituted Cycloalkenes

The synthesis of benzyl-substituted cycloalkenes can be achieved through various strategic approaches, primarily involving the formation of the cyclic core or the introduction of the benzyl moiety. Key synthetic methodologies include the Claisen-Schmidt condensation, Diels-Alder reaction, and Ring-Closing Metathesis (RCM).

Claisen-Schmidt Condensation

The Claisen-Schmidt (or crossed aldol) condensation is a widely employed method for the synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones, a prominent subclass of benzyl-substituted cycloalkenes. This reaction involves the base- or acid-catalyzed condensation of a cycloalkanone with an aromatic aldehyde.

General Experimental Protocol for Claisen-Schmidt Condensation:

A mixture of the respective cycloalkanone (1 equivalent) and a substituted benzaldehyde (2 equivalents) is treated with a catalyst, such as sodium hydroxide or lanthanum triflate, often in a solvent like dichloromethane or under solvent-free conditions. The reaction mixture is typically stirred at room temperature for a specified duration. Following completion, the reaction is quenched, and the product is isolated and purified, usually by recrystallization or column chromatography.

An In-depth Technical Guide on the Predicted Chemical Stability and Reactivity of 1-Benzylcyclododec-1-ene

Introduction

1-Benzylcyclododec-1-ene is a large-ring cycloalkene characterized by a tetrasubstituted double bond, with one of the substituents being a benzyl group. This unique combination of structural features—a sterically hindered double bond within a flexible twelve-membered ring and the presence of a reactive allylic benzyl system—suggests a complex and interesting chemical profile. This guide will explore the predicted chemical stability and reactivity of this molecule.

Predicted Chemical Stability

The stability of an alkene is primarily determined by the substitution pattern of the double bond. Generally, stability increases with the number of alkyl substituents.[1][2][3]

Key Stability Factors:

-

Hyperconjugation: The electron-donating effect of the alkyl groups attached to the sp² hybridized carbons of the double bond stabilizes the alkene.[3][4] Tetrasubstituted alkenes, such as this compound, are the most stable among all alkene classes due to maximized hyperconjugation.[1][3]

-

Steric Hindrance: While increased substitution enhances electronic stability, it can also introduce steric strain. In the case of this compound, the large and flexible cyclododecene ring can adopt conformations that minimize steric repulsion between the benzyl group and the adjacent substituents on the double bond.

-

Bond Strength: The bonds between sp² and sp³ hybridized carbons are stronger than those between two sp³ carbons. More substituted alkenes have a higher proportion of sp²-sp³ bonds, contributing to their overall stability.[4]

Table 1: Predicted Relative Stability of this compound

| Feature | Predicted Stability Contribution | Rationale |

| Alkene Substitution | High | Tetrasubstituted double bond leads to maximum hyperconjugation and thermodynamic stability.[1][2][3][4] |

| Ring Strain | Low to Moderate | The 12-membered ring is relatively strain-free compared to smaller cycloalkenes. |

| Steric Effects | Moderate | The bulky benzyl group and the other substituents on the double bond introduce some steric hindrance, which may slightly decrease stability compared to less hindered tetrasubstituted alkenes. |

Predicted Chemical Reactivity

The reactivity of this compound is expected to be dictated by two main regions: the tetrasubstituted double bond and the allylic position of the benzyl group.

Due to significant steric hindrance, the double bond in this compound is expected to be relatively unreactive towards many common electrophilic addition reactions.

Table 2: Predicted Reactivity of the Double Bond in this compound

| Reaction Type | Predicted Reactivity | Rationale |

| **Electrophilic Addition (e.g., H-X, X₂) ** | Very Low | The sterically hindered nature of the tetrasubstituted double bond will significantly impede the approach of electrophiles. |

| Hydrogenation | Low to Moderate | Catalytic hydrogenation is possible but may require forcing conditions (high pressure, high temperature, and a highly active catalyst) to overcome steric hindrance. |

| Epoxidation | Low to Moderate | Reaction with peroxy acids may proceed, but at a slower rate compared to less substituted alkenes. |

| Ozonolysis | Moderate to High | Ozonolysis is a powerful oxidative cleavage reaction and is expected to proceed, yielding a diketone after reductive workup. |

| Metathesis | Very Low | Cross-metathesis and ring-closing metathesis involving a tetrasubstituted double bond are generally very challenging and often require specialized, highly reactive catalysts.[5] |

General Experimental Protocol for Ozonolysis of a Cycloalkene:

A solution of the cycloalkene in an inert solvent (e.g., dichloromethane or methanol) is cooled to -78 °C. A stream of ozone gas is bubbled through the solution until a blue color persists, indicating an excess of ozone. The reaction mixture is then purged with an inert gas (e.g., nitrogen or argon) to remove the excess ozone. A reducing agent (e.g., dimethyl sulfide or zinc dust) is added, and the mixture is allowed to warm to room temperature. After an appropriate workup, the resulting ketone or aldehyde products are isolated and purified.

The benzyl group attached to the double bond provides a reactive allylic position. The stability of the resulting allylic radical or carbocation is enhanced by resonance with the benzene ring, making this position susceptible to various reactions.

Table 3: Predicted Reactivity at the Allylic Position of this compound

| Reaction Type | Predicted Reactivity | Rationale |

| Allylic Halogenation (e.g., NBS) | High | The formation of a resonance-stabilized allylic radical makes this reaction favorable. |

| **Allylic Oxidation (e.g., SeO₂) ** | Moderate to High | Oxidation at the allylic position to introduce a hydroxyl group is a common transformation for such systems. |

| Radical Reactions | High | The benzylic C-H bonds are relatively weak and prone to abstraction by radical initiators. |

General Experimental Protocol for Allylic Bromination with N-Bromosuccinimide (NBS):

To a solution of the alkene in a non-polar solvent (e.g., carbon tetrachloride), N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide or AIBN) are added. The mixture is heated to reflux or irradiated with UV light to initiate the reaction. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed, dried, and concentrated to yield the crude allylic bromide, which can be further purified by chromatography.

Synthesis of Tetrasubstituted Cycloalkenes

The synthesis of sterically hindered tetrasubstituted cycloalkenes like this compound is a significant challenge in organic synthesis. General methods often involve:

-

Carbometalation of cycloalkynes: This can be followed by trapping with an electrophile.[6]

-

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions of appropriately substituted vinyl triflates or halides can be employed.[7]

-

Ring-closing metathesis (RCM): While challenging for tetrasubstituted alkenes, specialized catalysts and substrates can sometimes achieve this transformation.[5]

Conclusion

This compound is predicted to be a highly stable, yet chemically versatile molecule. Its tetrasubstituted double bond is likely to be unreactive towards many common addition reactions due to steric hindrance, but susceptible to oxidative cleavage. In contrast, the allylic position of the benzyl group is expected to be a focal point for reactivity, particularly for radical-mediated transformations. The insights provided in this guide offer a foundational understanding for researchers interested in the synthesis and application of this and related complex cyclic molecules. Further experimental validation is necessary to confirm these predictions.

References

- 1. Stability of alkenes | PPTX [slideshare.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 5. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of multisubstituted cycloalkenes through carbomagnesiation of strained cycloalkynes - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02788J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Catalytic Hydrogenation of 1-Benzylcyclododec-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the catalytic hydrogenation of 1-Benzylcyclododec-1-ene to produce Benzylcyclododecane. This transformation is a key step in the synthesis of various complex organic molecules and pharmaceutical intermediates. The protocol outlines the use of common heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (Adam's catalyst), and Raney® Nickel. Representative data on reaction parameters and expected outcomes are summarized for comparative purposes. A comprehensive experimental workflow is also presented visually using a Graphviz diagram.

Introduction

Catalytic hydrogenation is a fundamental and widely utilized chemical reaction in organic synthesis, enabling the reduction of unsaturated compounds, such as alkenes, to their corresponding saturated alkanes.[1] The reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.[2][3] For sterically hindered, tetrasubstituted alkenes like this compound, the choice of catalyst and reaction conditions is crucial to achieve high conversion and yield.[4] Commonly employed catalysts for such transformations include palladium, platinum, and nickel-based systems.[5][6] The benzyl group present in the substrate requires careful consideration of reaction conditions to avoid debenzylation, a potential side reaction.[7][8] This application note details a general yet robust protocol for this specific hydrogenation, adaptable for various laboratory settings.

Data Presentation

The following table summarizes representative quantitative data for the catalytic hydrogenation of this compound using different catalysts. These values are based on typical conditions reported for the hydrogenation of tetrasubstituted and large-ring alkenes and serve as a guideline for optimizing the reaction.

| Catalyst | Catalyst Loading (mol%) | Hydrogen Pressure (psi) | Temperature (°C) | Reaction Time (h) | Solvent | Typical Yield (%) |

| 10% Pd/C | 5 | 50 | 25 | 12-24 | Ethanol | >95 |

| PtO₂ (Adam's catalyst) | 2 | 50 | 25 | 8-16 | Ethyl Acetate | >98 |

| Raney® Nickel | 10 (w/w) | 100 | 50 | 6-12 | Methanol | >90 |

Experimental Protocols

This section provides a detailed methodology for the catalytic hydrogenation of this compound using 10% Palladium on carbon (Pd/C) as a representative catalyst.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter)

-

Rotary evaporator

Procedure:

-

Reactor Preparation: Ensure the Parr hydrogenation apparatus is clean, dry, and properly assembled according to the manufacturer's instructions. Place a magnetic stir bar in the reactor vessel.

-

Charging the Reactor: In the reactor vessel, combine this compound (1.0 eq) and a carefully weighed amount of 10% Pd/C (5 mol%).

-

Solvent Addition: Add anhydrous ethanol to the reactor vessel to dissolve the substrate. The typical concentration is 0.1-0.5 M.

-

Inerting the System: Seal the reactor. Purge the system with nitrogen gas for 5-10 minutes to remove any residual air. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.

-

Hydrogenation: After purging with nitrogen, carefully introduce hydrogen gas into the reactor. Pressurize the vessel to the desired pressure (e.g., 50 psi).

-

Reaction Monitoring: Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25 °C). The reaction progress can be monitored by observing the drop in hydrogen pressure. For more accurate monitoring, small aliquots can be carefully withdrawn (after depressurizing and purging with nitrogen) and analyzed by techniques such as TLC, GC-MS, or NMR.

-

Reaction Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake or by analytical monitoring), stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen gas.

-

Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product. Caution: The palladium catalyst on the filter paper can be pyrophoric, especially when dry. It should be kept wet with water and disposed of appropriately.

-

Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product, Benzylcyclododecane, can be further purified by column chromatography or recrystallization if necessary.

Mandatory Visualization

Caption: Experimental workflow for the catalytic hydrogenation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Raney nickel - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scirp.org [scirp.org]

- 8. Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions [scirp.org]

Application Notes and Protocols: Epoxidation of 1-Benzylcyclododec-1-ene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the epoxidation of 1-benzylcyclododec-1-ene, a sterically hindered tetrasubstituted alkene. The resulting epoxide, 1-benzyl-13,13-dioxatricyclo[10.1.0.0]tridecane, is a potentially valuable intermediate in drug development and fine chemical synthesis due to the presence of a reactive oxirane ring on a large carbocyclic scaffold. This document outlines two primary methods for this transformation: direct epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) and a catalytic approach with hydrogen peroxide.

Data Presentation

The following tables summarize the expected quantitative data for the epoxidation of this compound based on typical yields and selectivities observed for structurally similar tetrasubstituted cycloalkenes.

Disclaimer: The following data are estimated based on literature reports for analogous compounds due to the absence of specific experimental data for this compound.

Table 1: Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

| Entry | Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | m-CPBA (1.2 eq) | Dichloromethane (DCM) | 25 | 24 | ~85 |

| 2 | This compound | m-CPBA (1.2 eq) | Chloroform (CHCl₃) | 25 | 24 | ~80 |

Table 2: Catalytic Epoxidation with Hydrogen Peroxide

| Entry | Substrate | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | MnSO₄ (1) | 30% H₂O₂ (2 eq) | t-BuOH/H₂O | 25 | 12 | ~75 |

| 2 | This compound | Na₂WO₄ (2) | 30% H₂O₂ (2 eq) | Toluene/H₂O | 50 | 8 | ~80 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the starting material, this compound, from commercially available cyclododecanone. The first step is an alkylation to form 2-benzylcyclododecanone, followed by a Wittig reaction to introduce the double bond.

Step 1: Synthesis of 2-Benzylcyclododecanone

-

To a solution of cyclododecanone (1.0 eq) in toluene, add benzyl bromide (1.2 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

-

With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (2.0 eq).

-

Heat the reaction mixture to 60°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and add water.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-benzylcyclododecanone.

Step 2: Synthesis of this compound via Wittig Reaction

-

Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C and add a strong base such as n-butyllithium (1.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

-

Cool the resulting orange-red solution back to 0°C and add a solution of 2-benzylcyclododecanone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Epoxidation of this compound with m-CPBA

This protocol details the direct epoxidation of the alkene using m-CPBA.

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Add solid m-CPBA (77% purity, 1.2 eq) portion-wise to the stirred solution at room temperature. For acid-sensitive substrates, a buffered system using sodium bicarbonate can be employed[1].

-

Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess peroxyacid and the m-chlorobenzoic acid byproduct) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude epoxide by column chromatography on silica gel.

Protocol 3: Catalytic Epoxidation of this compound with Hydrogen Peroxide

This protocol describes a greener epoxidation method using hydrogen peroxide as the oxidant and a manganese catalyst. This method is effective for various aryl-substituted and cyclic alkenes[2][3][4].

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

-

Add manganese(II) sulfate monohydrate (MnSO₄·H₂O, 0.01 eq) and sodium bicarbonate (0.5 eq) to the solution.

-

To the stirred mixture, add 30% aqueous hydrogen peroxide (2.0 eq) dropwise at room temperature.

-

Stir the reaction vigorously for 12 hours, monitoring by TLC. Additives such as sodium acetate may enhance the reaction rate[2][3].

-

After the reaction is complete, add a saturated aqueous solution of sodium thiosulfate to quench any remaining peroxide.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key experimental workflows described in this document.

Caption: Overall workflow from starting material synthesis to epoxidation.

Caption: Comparison of the two primary epoxidation pathways.

References

Functionalization of the Double Bond in 1-Benzylcyclododec-1-ene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the double bond in 1-benzylcyclododec-1-ene. The tetrasubstituted nature of this alkene presents unique challenges and opportunities for stereoselective functionalization, offering pathways to novel complex molecules relevant in medicinal chemistry and materials science. The following sections detail procedures for epoxidation, dihydroxylation, hydrogenation, and ozonolysis, supported by quantitative data from analogous systems and visualized reaction workflows.

Epoxidation of this compound

Epoxidation of the electron-rich double bond in this compound introduces a versatile three-membered epoxide ring, a key intermediate for further synthetic transformations. The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard and effective method for this transformation. The reaction is stereospecific, with the oxygen atom delivered to one face of the double bond.[1][2][3][4] Given the steric hindrance of the tetrasubstituted alkene, reaction conditions may require elevated temperatures or longer reaction times compared to less substituted alkenes.

Table 1: Representative Data for Epoxidation of Tetrasubstituted Alkenes

| Substrate Analog | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Methylcyclohexene | m-CPBA | CH₂Cl₂ | 25 | 2 | >95 | Generic Protocol |

| 1-Phenylcyclohexene | m-CPBA | CH₂Cl₂ | 25 | 4 | 85 | Adapted Protocol |

| α-Pinene | m-CPBA | CHCl₃ | 25 | 24 | 90 | Adapted Protocol |

Experimental Protocol: Epoxidation with m-CPBA

This protocol is adapted from standard procedures for the epoxidation of tetrasubstituted alkenes.[1][3]

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in dichloromethane (approx. 0.1 M solution).

-

Add m-CPBA (1.5 equiv) portion-wise to the stirred solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), saturated aqueous Na₂S₂O₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, 1-benzyl-13,13-dioxatricyclo[10.1.0.0¹²]tridecane, can be purified by column chromatography on silica gel.

DOT Script for Epoxidation Workflow

References

Application Notes and Protocols: 1-Benzylcyclododec-1-ene in Materials Science

Introduction

Cycloolefins, such as cyclododecene and its functionalized derivatives, are valuable monomers in polymer chemistry. Their polymerization, primarily through Ring-Opening Metathesis Polymerization (ROMP), allows for the synthesis of polymers with unique thermal and mechanical properties. The incorporation of a benzyl group onto the cyclododecene ring is anticipated to influence the polymer's characteristics, potentially enhancing properties such as thermal stability, refractive index, and solubility due to the presence of the aromatic moiety. These modified polymers could find applications in advanced materials, including specialty elastomers, thermoplastics, and as components in block copolymers.

Polymers derived from cyclododecene, known as polydodecenamers, are noted for their crystallinity and melting point.[1] The introduction of a benzyl substituent is expected to alter these properties, leading to materials with a broader range of accessible characteristics.

Potential Applications

Based on the properties of related polycycloolefins, polymers derived from 1-benzylcyclododec-1-ene could be explored for the following applications:

-

High-Performance Elastomers: The bulky benzyl group may disrupt crystal packing, leading to a more amorphous polymer with elastomeric properties.

-

Thermoplastic Materials: Depending on the stereochemistry of the polymerization, it may be possible to synthesize thermoplastic materials with tunable melting points.

-

Compatibilizers in Polymer Blends: The aromatic nature of the benzyl group could enhance miscibility with other aromatic polymers.

-

Functional Coatings: The polymer backbone could be further functionalized for applications in coatings requiring specific surface properties.

Experimental Protocols

Synthesis of Poly(this compound) via Ring-Opening Metathesis Polymerization (ROMP)

This protocol outlines the general procedure for the synthesis of poly(this compound) using a Grubbs catalyst.

Materials:

-

This compound (monomer)

-

Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation)

-

Anhydrous, degassed solvent (e.g., toluene, dichloromethane)

-

Ethyl vinyl ether (terminating agent)

-

Methanol (for precipitation)

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating plate

Procedure:

-

Monomer and Solvent Preparation: Dry and degas the solvent using standard techniques. The monomer should be purified, dried, and degassed before use to remove any impurities that could inhibit the catalyst.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound monomer in the chosen solvent.

-

Initiation: In a separate glovebox or under an inert atmosphere, weigh the desired amount of Grubbs' catalyst and dissolve it in a small amount of the reaction solvent. The monomer-to-catalyst ratio will influence the molecular weight of the resulting polymer.

-

Polymerization: Inject the catalyst solution into the monomer solution with vigorous stirring. The reaction mixture may change in viscosity as the polymerization proceeds. The reaction temperature can be controlled to influence the polymerization kinetics and polymer properties.

-

Termination: After the desired reaction time, terminate the polymerization by adding a small amount of ethyl vinyl ether.

-

Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.

-

Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Experimental Workflow for ROMP of this compound:

Caption: Workflow for the synthesis of poly(this compound) via ROMP.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its molecular weight, structure, and thermal properties.

a) Molecular Weight Determination (Gel Permeation Chromatography - GPC)

-

Protocol: Prepare a dilute solution of the polymer in a suitable solvent (e.g., THF, chloroform). Inject the solution into a GPC system calibrated with polystyrene standards. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined.

b) Structural Analysis (Nuclear Magnetic Resonance - NMR)

-

Protocol: Dissolve a small amount of the polymer in a deuterated solvent (e.g., CDCl3). Acquire 1H and 13C NMR spectra. The spectra will confirm the polymer structure and can provide information on the cis/trans isomer content of the double bonds in the polymer backbone.

c) Thermal Properties (Differential Scanning Calorimetry - DSC & Thermogravimetric Analysis - TGA)

-

Protocol (DSC): Accurately weigh a small sample of the polymer into an aluminum DSC pan. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

-

Protocol (TGA): Place a small sample of the polymer in a TGA pan. Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) to determine the onset of thermal decomposition.

Logical Relationship for Polymer Characterization:

Caption: Logical flow for the characterization of the synthesized polymer.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for poly(this compound) based on expected trends from related polymers. This data should be replaced with experimental results.

| Property | Expected Value | Characterization Method |

| Number-Average Molecular Weight (Mn) | 20,000 - 200,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.1 - 2.5 | Gel Permeation Chromatography (GPC) |

| Glass Transition Temperature (Tg) | 50 - 100 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td, 5% wt loss) | > 300 °C | Thermogravimetric Analysis (TGA) |

| Solubility | Soluble in THF, Chloroform, Toluene | Visual Inspection |

Conclusion

While specific data for this compound is limited, the established chemistry of cyclododecene and its derivatives provides a strong basis for its investigation in materials science. The protocols and expected outcomes presented here offer a starting point for researchers to synthesize and characterize novel polymers based on this monomer. The introduction of the benzyl group is a promising strategy for tuning the properties of polycycloolefins, potentially leading to new materials with advanced performance characteristics. Further research is necessary to fully elucidate the structure-property relationships of poly(this compound) and to explore its potential applications.

References

Application Notes and Protocols for the Derivatization of 1-Benzylcyclododec-1-ene for Biological Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocyclic compounds, molecules containing large rings, are of significant interest in drug discovery due to their unique structural and conformational properties. These molecules can bind to challenging protein targets with high affinity and selectivity. The derivatization of a lead compound, such as 1-benzylcyclododec-1-ene, is a crucial step in optimizing its biological activity, pharmacokinetic properties, and safety profile. This document provides an overview of a hypothetical derivatization strategy for this compound and detailed protocols for the synthesis and biological evaluation of its derivatives as potential inhibitors of the NF-κB signaling pathway, a key regulator of inflammation and cancer.

Hypothetical Derivatization Strategy